molecular formula C12H10F3NO B2388879 2,2,2-trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone CAS No. 952959-35-2

2,2,2-trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone

Cat. No.: B2388879
CAS No.: 952959-35-2
M. Wt: 241.213
InChI Key: ITYVPKIPAMPCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone is a fluorinated ketone that has garnered significant attention in the scientific community due to its unique chemical and biological properties. This compound is a white to pale yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents.

Preparation Methods

The synthesis of 2,2,2-trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone typically involves a three-step process:

    Reaction of 2-phenyl-4,5-dihydro-1H-pyrrole with trifluoromethyl trifluoroacetate: This step forms an intermediate compound.

    Deprotection: The intermediate undergoes deprotection to remove any protecting groups.

    Oxidation: The final step involves oxidation to yield the desired product.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Scientific Research Applications

This compound has found numerous applications in scientific research:

    Pharmaceuticals: It is used in the synthesis of various biologically active compounds.

    Enzyme Inhibition Studies: Its unique properties make it a valuable tool in studying enzyme inhibition.

    Neurological Disorders: Research has explored its potential in understanding and treating neurological disorders.

    Inflammation: It is also used in studies related to inflammation.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone can be compared with other similar compounds such as:

    2,2,2-Trifluoroacetophenone: This compound shares the trifluoromethyl group but differs in its overall structure and applications.

    2,2,2-Trifluoro-1-phenylethanone: Another similar compound with distinct chemical properties and uses.

These comparisons highlight the unique aspects of this compound, particularly its specific applications in scientific research and its distinctive chemical behavior.

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-phenyl-2,3-dihydro-1H-pyrrol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO/c13-12(14,15)11(17)9-6-7-16-10(9)8-4-2-1-3-5-8/h1-5,16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYVPKIPAMPCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=C1C(=O)C(F)(F)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.